![molecular formula C10H17N3O4S B2942739 5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 2470384-86-0](/img/structure/B2942739.png)

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

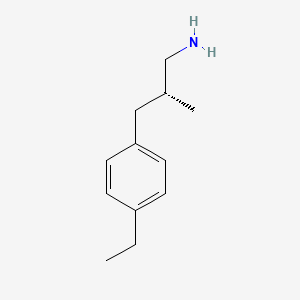

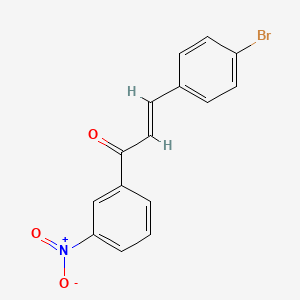

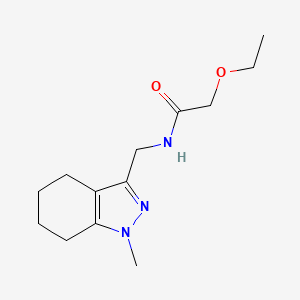

This compound belongs to the class of organic compounds known as biotin and derivatives . These are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .

Synthesis Analysis

Biotin, which is a type of Vitamin B, Vitamin B7, is available as a white, crystalline powder . It is present in many foods, but it can also be produced by bacteria in the body . The majority of the combined forms of biotin found in animal and plant tissues are released during digestion by enzymatic hydrolysis .Molecular Structure Analysis

The molecular structure of this compound includes a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . The molecular formula is CHNOS , with an average mass of 365.469 Da and a monoisotopic mass of 365.107910 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, which consists of a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . Its name is [3aS,4S,6aR, (+)]-Hexahydro-2-oxo-1H-thieno [3,4-d]imidazole-4-pentanoic acid 5-oxide .Applications De Recherche Scientifique

Biological Activities and Therapeutic Potential

- Inhibitors of Nitric Oxide Synthases (NOS): Research into S-2-amino-5-azolylpentanoic acids related to L-ornithine has led to the development of more potent inhibitors of nitric oxide synthases, with the most potent member identified against rat iNOS, rat nNOS, and a human-derived cNOS. This study highlights the therapeutic potential of these compounds in managing conditions associated with excessive nitric oxide production (Ulhaq et al., 1998).

Synthesis and Chemical Properties

- Cobalt(II) Complexes Formation: A study on cobalt(II) complexes of a new imidazolium-tagged thiadiazole ligand highlights the structural characterisation and potential applications of these complexes in materials science and catalysis (Huxel & Klingele, 2015).

- Antibacterial Bioactivity Synthesis: A synthetic route from 5-(2-Oxo-hexahydro-thieno(3,4-d)imidazol-6-yl)-pentanoic acid to 6-Pentyl-tetrahydro-thieno (3,4-d) imidazol-2-one, demonstrating important antibacterial bioactivity, was described, showcasing a potential pathway for developing new antibacterial agents (Liang et al., 2016).

Antioxidant and Cytoprotective Properties

- α-Lipoic Acid Derivatives: Studies on α-lipoic acid and its derivatives have shown significant antioxidant and cytoprotective properties. Novel thiazolidinedione derivatives of α-lipoic acid have been prepared, demonstrating potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and showing antiinflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004). Another study emphasized α-lipoic acid's biological activity and therapeutic potential, supporting its use in the ancillary treatment of various diseases, highlighting its role as a powerful antioxidant (Gorąca et al., 2011).

Enhanced Pharmacological Activity

- Enhanced Pharmacological Activity: Lipoic acid analogs have been synthesized with enhanced pharmacological activity, indicating the potential for developing more effective therapeutic agents based on lipoic acid's structure (Kates et al., 2014).

Safety And Hazards

Biotin is generally acknowledged as safe (GRAS) as a nutrient for human consumption, according to the U.S. FDA (GMP), [21CFR182.8159] . Biotin is not restricted from use in any way under the rules governing cosmetic products in the European Union (EU) . The maximum leave-on-use concentration of biotin is 0.1% (in several formulation types) .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4S/c11-18(17)5-6-9(13-10(16)12-6)7(18)3-1-2-4-8(14)15/h6-7,9,11H,1-5H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-,18?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFHTLYKBUCIEM-UVLIGIHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1(=N)=O)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1(=N)=O)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)

![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)

![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)